molecular formula C10H10N4S B2578165 3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 2002082-87-1

3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile

Cat. No.: B2578165
CAS No.: 2002082-87-1
M. Wt: 218.28
InChI Key: QBMJFIBCLGMVJC-UHFFFAOYSA-N
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Description

3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both sulfur and nitrogen atoms within its bicyclic framework adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrazine-2-carbonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the palladium-catalyzed steps and the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic structure can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJFIBCLGMVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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